molecular formula C9H10ClNO2 B13102316 2-(3-Chloropropyl)nitrobenzene

2-(3-Chloropropyl)nitrobenzene

Cat. No.: B13102316
M. Wt: 199.63 g/mol
InChI Key: MTEREGMCUMOCPN-UHFFFAOYSA-N
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Description

Significance of Aryl Nitro Compounds and Halogenated Alkyl Moieties in Synthetic Methodologies

Aryl nitro compounds are a cornerstone of modern organic synthesis, primarily due to the versatile reactivity of the nitro group. numberanalytics.comnumberanalytics.com The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. numberanalytics.com Perhaps most importantly, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of functionalities, including diazonium salts, amides, and various heterocyclic systems. This transformative potential has cemented the role of aryl nitro compounds as key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. numberanalytics.comresearchgate.net

Halogenated alkyl moieties, particularly alkyl chlorides, are also fundamental components in the synthetic chemist's toolkit. quora.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. quora.com This facilitates the construction of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. quora.com The presence of a halogenated alkyl chain allows for the introduction of diverse functional groups, making these compounds valuable precursors in the synthesis of complex organic molecules. acs.orgnih.gov Furthermore, alkyl halides are instrumental in various coupling reactions and can serve as precursors to organometallic reagents. acs.org

The combination of both an aryl nitro group and a halogenated alkyl chain within the same molecule, as seen in 2-(3-Chloropropyl)nitrobenzene, creates a bifunctional platform for sequential and selective chemical modifications.

Historical Context of Related Nitrobenzene (B124822) and Chloropropyl Derivatives in Chemical Synthesis

The history of nitrobenzene and its derivatives is deeply intertwined with the development of the chemical industry. Nitrobenzene itself was first synthesized in 1834 by Eilhardt Mitscherlich. britannica.com Its primary industrial importance arose from its role as a precursor to aniline (B41778), a key component in the burgeoning dye industry of the 19th century, following the discovery of a method for its reduction by Nikolai Zinin in 1842. redalyc.orgnih.gov Over the years, the applications of nitrobenzene derivatives have expanded significantly, finding use in the manufacturing of various organic chemicals. britannica.com

The synthetic utility of chloropropyl-functionalized aromatic compounds has also been recognized for a considerable time. These compounds have been employed as intermediates in the synthesis of a variety of products. For instance, procedures have been developed for synthesizing derivatives where a chloropropyl chain is attached to a nitrogen atom within a heterocyclic system, which can then undergo further reactions. prepchem.com

The strategic synthesis of molecules containing both a nitro group and a chloropropyl chain has been documented in various contexts. For example, methods exist for the preparation of N-(3-chloropropyl)-2-nitro-4-(trifluoromethyl)benzenamine, where a chloropropylamine is attached to a nitrophenyl ring. prepchem.com Similarly, syntheses involving the reaction of substituted nitrobenzenes with 3-amino-1-propanol highlight the use of these building blocks. google.com

Scope and Academic Research Focus on this compound

Academic research on this compound and related structures focuses on leveraging its dual reactivity for the construction of complex molecular frameworks. The presence of the nitro group and the chloropropyl chain allows for a range of synthetic manipulations. The nitro group can be reduced to an amine, which can then participate in various bond-forming reactions. smolecule.com Simultaneously, the chloropropyl group provides a handle for nucleophilic substitution, enabling the introduction of other functionalities. smolecule.com

One area of research interest is the use of such compounds in the synthesis of heterocyclic systems. The intramolecular reaction between a derivative of the chloropropyl chain and a functional group derived from the nitro group can lead to the formation of new ring systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(3-chloropropyl)-2-nitrobenzene

InChI

InChI=1S/C9H10ClNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2

InChI Key

MTEREGMCUMOCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 3 Chloropropyl Nitrobenzene and Its Regioisomers

Retrosynthetic Analysis of 2-(3-Chloropropyl)nitrobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.

Disconnection Strategies Employing Carbon-Halogen and Carbon-Nitrogen Bonds

Two primary disconnection points in this compound are the carbon-nitrogen (C-N) bond of the nitro group and the carbon-chlorine (C-Cl) bond of the chloropropyl side chain.

C-N Bond Disconnection: This disconnection points to (3-chloropropyl)benzene as a direct precursor. The forward reaction would be an electrophilic aromatic nitration. This is a common and well-established method for introducing a nitro group onto an aromatic ring.

C-Cl Bond Disconnection: Cleaving the C-Cl bond suggests a precursor such as 3-(2-nitrophenyl)propan-1-ol. The forward reaction would involve the chlorination of the primary alcohol. This is a standard functional group interconversion, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Strategic Order of Functional Group Introduction on the Benzene (B151609) Ring, Considering Directing Effects

The order in which the nitro and chloropropyl groups are introduced onto the benzene ring is critical due to their differing directing effects in electrophilic aromatic substitution reactions.

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and is a meta-director. aakash.ac.inpressbooks.pub

Considering these effects, two main synthetic sequences can be proposed:

Sequence A: Nitration followed by Alkylation

Nitration of Benzene: Forms nitrobenzene (B124822).

Alkylation of Nitrobenzene: Introduction of the 3-chloropropyl group.

This sequence is problematic. The strong deactivating nature of the nitro group makes the benzene ring significantly less nucleophilic and thus highly resistant to Friedel-Crafts alkylation. organicchemistrytutor.com Friedel-Crafts reactions generally fail on strongly deactivated rings like nitrobenzene. organicchemistrytutor.com

Sequence B: Alkylation followed by Nitration

Alkylation of Benzene: Introduction of the 3-chloropropyl group to form (3-chloropropyl)benzene.

Nitration of (3-chloropropyl)benzene: Introduction of the nitro group.

This sequence is more plausible. The chloropropyl group, being an ortho, para-director, will direct the incoming nitro group to the desired ortho position, as well as the para position. This will result in a mixture of isomers that would require separation.

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, the following direct synthesis routes are considered.

Electrophilic Aromatic Nitration Strategies with Chloropropylbenzene Precursors

The most straightforward approach to synthesizing this compound is the direct nitration of (3-chloropropyl)benzene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reaction StepReagents and ConditionsExpected Products
Nitration(3-chloropropyl)benzene, HNO₃, H₂SO₄This compound and 4-(3-chloropropyl)nitrobenzene

Friedel-Crafts Alkylation with Nitrobenzene Precursors

As established in the retrosynthetic analysis, the Friedel-Crafts alkylation of nitrobenzene is not a viable synthetic route. The strong deactivating effect of the nitro group renders the aromatic ring insufficiently nucleophilic to attack the carbocation generated from the alkyl halide. organicchemistrytutor.com Therefore, attempting to react nitrobenzene with a reagent like 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane (B140262) under Friedel-Crafts conditions would not be expected to yield the desired product in any significant amount.

Reaction StepReagents and ConditionsOutcome
Friedel-Crafts AlkylationNitrobenzene, 1-chloro-3-iodopropane, AlCl₃Reaction is not feasible

Chlorination of Nitrobenzene Derivatives

An alternative strategy involves introducing the nitro group first, followed by the construction and subsequent chlorination of the side chain. A plausible precursor is 3-(2-nitrophenyl)propan-1-ol. The synthesis of this precursor can be achieved from 2-nitrotoluene (B74249). The final step in this sequence is the chlorination of the primary alcohol.

The conversion of a primary alcohol to an alkyl chloride is a standard transformation that can be effectively carried out using thionyl chloride (SOCl₂). google.commasterorganicchemistry.com This reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

A potential synthetic sequence is as follows:

Synthesis of 3-(2-nitrophenyl)propionic acid: This can be prepared from 2-nitrotoluene through various multi-step procedures.

Reduction of the carboxylic acid: The propionic acid derivative can be reduced to the corresponding alcohol, 3-(2-nitrophenyl)propan-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Chlorination of the alcohol: The resulting alcohol is then treated with thionyl chloride to yield the final product, this compound.

Reaction StepStarting MaterialReagents and ConditionsProduct
Chlorination3-(2-nitrophenyl)propan-1-olThionyl chloride (SOCl₂)This compound

This route offers the advantage of avoiding the formation of isomeric products in the final step, as the regiochemistry is established early in the synthesis with the selection of 2-nitrotoluene as the starting material.

Isomeric Considerations and Regioselectivity in Synthesis

The synthesis of this compound is intrinsically linked to the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The nitro group (-NO₂) is a powerful deactivating and meta-directing group, while the chloroalkyl group is generally considered a deactivating ortho-, para-directing group. These directing effects present significant challenges in achieving the desired ortho-substitution pattern and avoiding the formation of regioisomers, namely 3-(3-chloropropyl)nitrobenzene and 4-(3-chloropropyl)nitrobenzene.

A direct Friedel-Crafts alkylation or acylation of nitrobenzene to introduce the 3-chloropropyl or a precursor side chain is generally not a viable synthetic route. The strong deactivating nature of the nitro group renders the aromatic ring electron-deficient and thus highly unreactive towards the electron-demanding conditions of Friedel-Crafts reactions. In many cases, nitrobenzene is even used as a solvent for Friedel-Crafts reactions due to its inertness.

Consequently, multi-step synthetic strategies are necessary, where the order of substituent introduction is critical for controlling regioselectivity. Two primary retrosynthetic approaches can be considered:

Nitration of an existing substituted benzene: This involves introducing the nitro group onto a benzene ring that already bears the 3-chloropropyl side chain or a precursor.

Functionalization of a pre-existing nitroarene: This involves building the 3-chloropropyl side chain on a nitrobenzene molecule.

In the first approach, the directing effect of the propyl group (an ortho-, para-director) would lead to a mixture of ortho- and para-nitrated products. The separation of these isomers can be challenging due to their similar physical properties.

The second approach, functionalizing nitrobenzene, often involves indirect methods to achieve ortho-substitution. For instance, starting with 2-nitrotoluene, the methyl group can be functionalized to build the desired three-carbon chain. However, this also presents challenges in achieving selective functionalization and avoiding side reactions.

The table below summarizes the expected major products from the electrophilic substitution of relevant starting materials, highlighting the challenge of regioselectivity.

Starting MaterialElectrophilic ReagentDirecting Effect of Substituent(s)Major Product(s)
Nitrobenzene3-chloropropionyl chloride / AlCl₃-NO₂ (meta-directing, deactivating)No reaction or extremely low yield
(3-Chloropropyl)benzeneHNO₃ / H₂SO₄-CH₂CH₂CH₂Cl (ortho, para-directing)Mixture of 2- and 4-(3-chloropropyl)nitrobenzene
TolueneHNO₃ / H₂SO₄-CH₃ (ortho, para-directing)Mixture of 2-nitrotoluene and 4-nitrotoluene

Recent advances in directed ortho-metalation offer a potential pathway to overcome these regioselectivity challenges. By using a directing group to guide a metal catalyst to the ortho position of the nitro group, selective C-H activation and subsequent functionalization can be achieved. However, the application of these methods for the introduction of a 3-chloropropyl group specifically to nitrobenzene requires further investigation.

Advanced Synthetic Techniques and Green Chemistry Principles in Preparation

In recent years, the development of advanced synthetic techniques and the integration of green chemistry principles have become paramount in chemical synthesis. While specific applications to the synthesis of this compound are not extensively documented, general advancements in the synthesis of substituted nitroaromatics can be applied to devise more efficient and environmentally benign routes.

Advanced Synthetic Techniques:

Catalytic C-H Functionalization: As mentioned, transition metal-catalyzed C-H activation is a powerful tool for regioselective synthesis. Rhodium(III) catalysts, for example, have been shown to effect ortho-alkynylation of nitroarenes. rsc.org Adapting such catalytic systems for the introduction of an alkyl or haloalkyl group could provide a direct and atom-economical route to this compound, minimizing the need for multi-step sequences involving protecting groups and functional group interconversions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique for accelerating reaction rates, improving yields, and often enhancing selectivity. rsc.orgcem.commdpi.com In the context of synthesizing precursors or intermediates for this compound, microwave-assisted reactions, such as cross-coupling or condensation reactions, could significantly reduce reaction times from hours to minutes. This not only improves process efficiency but also reduces energy consumption.

Photocatalysis: Visible-light photocatalysis offers a green and sustainable approach to drive chemical transformations. Photocatalytic methods have been developed for the synthesis of various organic compounds, including the functionalization of nitroaromatics. rsc.org For instance, photocatalytic one-pot alkylation of nitrobenzene with benzyl (B1604629) alcohol has been demonstrated. rsc.org Exploring similar photocatalytic strategies for the introduction of a three-carbon unit could lead to novel and milder synthetic pathways.

Green Chemistry Principles:

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. The application of these principles to the synthesis of this compound and its regioisomers could involve several strategies:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The development of reactions that can be conducted in greener solvents, such as water, ionic liquids, or supercritical fluids, would significantly reduce the environmental impact. cambridgescholars.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods, as discussed above, is inherently greener than using stoichiometric reagents, as it minimizes waste generation. Iron catalysis, for example, is being explored for domino synthesis from nitroarenes, offering a more sustainable alternative to precious metal catalysts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. C-H activation and other direct functionalization methods generally exhibit higher atom economy than classical multi-step syntheses.

Energy Efficiency: The use of microwave irradiation and photocatalysis can lead to more energy-efficient processes by enabling reactions to occur at lower temperatures and with shorter reaction times compared to conventional heating methods.

The following table outlines how green chemistry principles could be applied to the synthesis of this compound:

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Prevention Designing synthetic routes that avoid the formation of difficult-to-separate regioisomers.
Atom Economy Utilizing catalytic C-H functionalization to directly introduce the side chain.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like strong acids and bases with milder alternatives.
Designing Safer Chemicals Not directly applicable to the synthesis of a specific target molecule.
Safer Solvents and Auxiliaries Employing water or other benign solvents in place of volatile organic compounds.
Design for Energy Efficiency Using microwave-assisted synthesis or photocatalysis to reduce energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the aromatic ring or side chain.
Reduce Derivatives Avoiding the use of protecting groups through selective catalytic methods.
Catalysis Employing transition metal or organocatalysts to enhance reaction efficiency and selectivity.
Design for Degradation Not directly applicable to the synthesis of a specific target molecule.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and minimize by-product formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions or other accidents.

By integrating these advanced techniques and green chemistry principles, future synthetic methodologies for this compound can be envisioned to be more efficient, selective, and environmentally responsible.

Chemical Transformations and Reaction Pathways of 2 3 Chloropropyl Nitrobenzene

Reactions Involving the Chloropropyl Moiety

The chloropropyl side chain of 2-(3-chloropropyl)nitrobenzene serves as a key site for reactions that build molecular complexity, primarily through nucleophilic substitution and the formation of organometallic intermediates.

The carbon-chlorine bond in the propyl group is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. The primary nature of the alkyl halide in this compound strongly favors the SN2 pathway over the SN1 mechanism, which would involve a less stable primary carbocation intermediate.

A wide array of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The efficiency of these reactions depends on the strength of the nucleophile and the reaction conditions. Common nucleophiles include amines, alkoxides, thiolates, and cyanide, among others. For instance, reaction with sodium azide would yield 2-(3-azidopropyl)nitrobenzene, a precursor for the corresponding amine via reduction. Similarly, reaction with alkoxides, such as sodium methoxide, would result in the formation of an ether, 2-(3-methoxypropyl)nitrobenzene.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct
AzideSodium Azide (NaN₃)2-(3-Azidopropyl)nitrobenzene
AlkoxideSodium Methoxide (NaOCH₃)2-(3-Methoxypropyl)nitrobenzene
ThiolateSodium Thiophenoxide (NaSPh)2-(3-(Phenylthio)propyl)nitrobenzene
CyanideSodium Cyanide (NaCN)4-(2-Nitrophenyl)butanenitrile
AmineAmmonia (NH₃)2-(3-Aminopropyl)nitrobenzene

This table is illustrative of potential reactions based on the known reactivity of primary alkyl halides.

The chloropropyl group is suitably positioned to participate in intramolecular cyclization reactions, particularly after modification of the nitro group or the introduction of a nucleophilic center on the aromatic ring. A key synthetic application is the formation of seven-membered heterocyclic rings, such as tetrahydro-1H-1-benzazepines. This transformation typically involves a two-step process: first, the reduction of the nitro group to an amine, followed by intramolecular nucleophilic substitution. The resulting 2-(3-chloropropyl)aniline can undergo cyclization under basic conditions, where the newly formed amino group acts as an intramolecular nucleophile, attacking the electrophilic carbon of the chloropropyl chain to form the seven-membered ring. This type of reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocycles that are scaffolds in many biologically active molecules. Reductive cyclization, where the reduction of the nitro group and the cyclization occur in a single pot, is also a viable pathway.

The formation of Grignard reagents from alkyl halides is a fundamental transformation in organic synthesis. However, the preparation of a Grignard reagent from this compound is generally not feasible. Grignard reagents are potent nucleophiles and strong bases, and they are known to react with nitro groups. The nitro group would be attacked by the Grignard reagent, leading to a complex mixture of products and preventing the formation of the desired organometallic compound.

This incompatibility limits the use of this compound as a precursor for Grignard-mediated reactions. Alternative organometallic reagents that are more tolerant of the nitro group, such as organozinc compounds, might be considered, though their preparation and reactivity would require specific conditions. The chloropropyl moiety can, however, make the compound a suitable precursor for certain transition-metal-catalyzed cross-coupling reactions, provided the catalyst system is compatible with the nitro group.

Nucleophilic Substitution Reactions (SN2 and SN1 Mechanisms)

Reactions Involving the Nitro Aromatic Moiety

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably amines. This reduction is a cornerstone of aromatic chemistry and opens up a wide range of synthetic possibilities.

The conversion of the nitro group in this compound to an amino group is a key transformation that significantly alters the molecule's reactivity. The resulting 2-(3-chloropropyl)aniline is a valuable intermediate, for instance, in the synthesis of heterocycles as described in section 3.1.1.2. The reduction can be achieved through various methods, with the choice of reagent often dictated by the desired chemoselectivity, particularly the preservation of the carbon-chlorine bond.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with hydrogen gas. While highly effective for nitro group reduction, care must be taken as some catalysts, particularly Pd/C, can also promote the hydrogenolysis (cleavage) of the C-Cl bond. Raney nickel is another option that may offer different selectivity.

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) or a milder acid like acetic acid. researchgate.net For example, stannous chloride (SnCl₂) in a non-aqueous medium is known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities, including halogens. nih.gov Iron powder in acetic acid is another mild and effective system for this transformation. researchgate.net

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as hydrazine or ammonium formate, is used in the presence of a catalyst (e.g., Pd/C) to effect the reduction. This can sometimes offer milder conditions compared to using hydrogen gas directly.

During the reduction of a nitro group, several intermediates are formed. Under controlled conditions, it is sometimes possible to isolate these intermediates. The typical reduction pathway proceeds from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). The hydroxylamino intermediate, for example, can be obtained by using specific reducing agents like zinc dust in the presence of ammonium chloride.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemConditionsSelectivity Notes
H₂, Pd/CHydrogen gas, catalystCan cause dehalogenation
H₂, Raney NiHydrogen gas, catalystOften used to avoid dehalogenation of aryl halides
Fe, HCl/AcOHMetal in acidic mediumGenerally good selectivity for the nitro group
SnCl₂, HClMetal salt in acidic mediumEffective for selective nitro reduction
Zn, AcOHMetal in acidic mediumMild conditions for selective reduction

Reactions Involving the Nitro Group as an Electron-Withdrawing Group

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally unfavorable for benzene itself but is facilitated by the presence of strong electron-withdrawing groups. libretexts.org The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group, thereby stabilizing it. wikipedia.orglibretexts.org In the case of this compound, the nitro group is at position 1 of its substitution pattern on the ring. While it has no leaving group directly on the aromatic ring, its presence strongly activates the positions ortho (position 6) and para (position 4) to it. If a good leaving group, such as a halogen, were present at either of these positions, the molecule would be highly susceptible to SNAr reactions. A meta-substituent, by contrast, offers no such resonance stabilization, rendering a compound like m-chloronitrobenzene largely inert to these conditions. libretexts.org

The nitro group can serve as a precursor or a direct participant in modern cross-coupling reactions to form C-N bonds, which are ubiquitous in pharmaceuticals and advanced materials. nih.govrsc.org These methods can bypass the traditional two-step process of nitro reduction followed by amine arylation.

One innovative approach is a reductive arylation where nitroarenes react directly with chloroarenes in the presence of a palladium catalyst. researchgate.net Under reducing conditions, the nitroarene is converted in situ to intermediates that can be trapped by the palladium-catalyzed coupling cycle. Another strategy involves a Buchwald–Hartwig-type reaction where nitroarenes function as both the electrophile and, after in situ reduction, the amine source, allowing for the synthesis of symmetrical and unsymmetrical diarylamines. nih.gov Furthermore, an organophosphorus-catalyzed reductive coupling between nitroarenes and boronic acids provides an alternative route to arylamines, driven by a terminal hydrosilane reductant. nih.govmit.edu

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Applications of 2 3 Chloropropyl Nitrobenzene As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The presence of both an electrophilic chloropropyl group and a nitro group that can be chemically transformed into an amino group makes 2-(3-chloropropyl)nitrobenzene a valuable starting material for the synthesis of various heterocyclic compounds.

Nitrogen-Containing Heterocycles (e.g., Pyrrolidones, Benzimidazoles, Tetrahydroquinolines, Triazoles)

While direct, detailed research outlining the synthesis of pyrrolidones, benzimidazoles, and triazoles specifically from this compound is not extensively documented in readily available literature, the structural features of the molecule suggest potential synthetic pathways. For instance, the synthesis of tetrahydroquinolines often involves the cyclization of compounds containing an aniline (B41778) or nitroarene moiety and a suitable side chain. A general approach could involve the reduction of the nitro group in this compound to an amine, followed by an intramolecular cyclization to form the tetrahydroquinoline ring system.

A plausible reaction scheme for the synthesis of a tetrahydroquinoline derivative from this compound is presented in the table below. This hypothetical pathway is based on established methods for tetrahydroquinoline synthesis which often utilize domino reactions starting from nitro-containing precursors. These reactions can involve reduction of the nitro group followed by cyclization.

StepReactionIntermediate/Product
1Reduction of the nitro group2-(3-Chloropropyl)aniline
2Intramolecular cyclizationTetrahydroquinoline derivative

It is important to note that this represents a theoretical application based on the compound's structure, as specific research examples are scarce.

Oxygen-Containing Heterocycles (e.g., Benzofurans)

The synthesis of benzofurans typically proceeds through pathways involving precursors with a phenolic hydroxyl group and a side chain that can participate in cyclization. Transforming this compound into a suitable precursor for benzofuran (B130515) synthesis would require significant functional group manipulations that are not commonly reported. Therefore, its direct application in the synthesis of benzofurans is not a well-established route.

Sulfur-Containing Heterocycles (e.g., Thiazoles)

The construction of the thiazole (B1198619) ring generally requires precursors containing a thioamide or a related sulfur-containing functional group. The structure of this compound does not lend itself directly to the common synthetic routes for thiazoles without substantial and multi-step modifications. As such, its role as a direct precursor for thiazole synthesis is not prominently featured in the chemical literature.

Building Block for Complex Organic Scaffolds and Materials

The bifunctional nature of this compound also positions it as a potential building block for more complex molecular architectures, including polymeric materials and multi-substituted aromatic systems.

Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) Derivatives

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules that can be functionalized to create hybrid organic-inorganic materials with enhanced properties. The synthesis of POSS derivatives often involves the reaction of a functionalized POSS core with an organic molecule containing a reactive group. In principle, the chloropropyl group of this compound could be utilized to attach this nitroaromatic moiety to a suitably functionalized POSS cage. However, specific examples of this application are not readily found in the scientific literature.

Construction of Multi-substituted Aromatic and Bridged Systems

The aromatic ring of this compound can undergo further substitution reactions, and the chloropropyl chain can be modified to create linkers, making it a potential component in the synthesis of multi-substituted aromatic compounds and bridged systems. The nitro group can direct further electrophilic aromatic substitution to the meta position, allowing for the introduction of additional functional groups. Subsequent chemical transformations of the nitro and chloropropyl groups could then be used to build more complex, multi-substituted, or bridged architectures. While theoretically possible, detailed research specifically employing this compound for these purposes is not widely reported.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

While direct and explicit evidence is limited in readily accessible literature, the structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of certain pharmaceuticals and agrochemicals.

The synthesis of the antiarrhythmic drug Dronedarone involves several key intermediates. Although the direct use of this compound is not prominently documented in major synthetic routes, its structure is analogous to precursors that could potentially be utilized in the synthesis of Dronedarone-related compounds. For instance, the synthesis of Dronedarone often starts from intermediates like 2-butyl-5-nitrobenzofuran. The assembly of such heterocyclic systems can sometimes involve precursors with functionalities similar to those found in this compound.

Indenoisoquinolines are a class of compounds with significant biological activity, including anticancer properties. The synthesis of nitro-substituted indenoisoquinolines often involves the condensation of a Schiff base with a homophthalic anhydride. While not a direct precursor in the most common synthetic strategies, the reactive sites on this compound, particularly after reduction of the nitro group and manipulation of the chloropropyl chain, could potentially be used to construct the necessary precursors for indenoisoquinoline synthesis. The presence of the nitro group is particularly relevant as it is known to enhance the topoisomerase I inhibitory activity of some indenoisoquinolines.

Mechanistic Investigations and Reaction Optimization Studies

Elucidation of Reaction Mechanisms for Key Transformations

A thorough understanding of the reaction mechanism is fundamental to controlling the outcome of chemical transformations involving "2-(3-Chloropropyl)nitrobenzene." Key transformations often involve the reduction of the nitro group and subsequent cyclization.

For the reductive cyclization of substituted nitroarenes, kinetic monitoring, often through techniques like spectroscopy, can reveal the consumption rate of the starting material and the formation rate of intermediates and final products. In the case of iron-catalyzed reductions of nitro compounds, for example, reaction profiles can help confirm the transient nature of certain intermediates. nih.gov

The transformation of "this compound," particularly in reductive cyclization reactions to form quinolines, is expected to proceed through several reactive intermediates. While direct isolation and characterization of these intermediates for this specific compound are challenging due to their transient nature, mechanistic studies on analogous nitroaromatic compounds suggest the involvement of key species.

During the reduction of the nitro group, a stepwise process is generally accepted, involving the formation of a nitroso intermediate. nih.govresearchgate.net This is a critical step, as the nitroso group is highly reactive and can undergo further reduction or participate in subsequent reactions. In the context of reductive functionalization, the nitrosoarene is a likely short-lived intermediate that does not accumulate in the reaction mixture. nih.gov Further reduction can lead to a hydroxylamine (B1172632) derivative before the final amine is formed. In some catalytic cycles, an azoxybenzene (B3421426) intermediate has also been observed. nih.gov

In the context of the synthesis of quinoline (B57606) N-oxides from related 2-nitro-substituted precursors, the involvement of a nitroso intermediate is also proposed. researchgate.net For the intramolecular cyclization of "this compound," the amine or a partially reduced intermediate would likely act as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form the heterocyclic ring.

Theoretical studies on related systems, such as the chlorination of nitrobenzene (B124822), have utilized computational methods like Density Functional Theory (DFT) to map the potential energy surface and identify stationary points corresponding to intermediates and transition states. core.ac.uk Such an approach could theoretically be applied to model the transformation pathways of "this compound."

Reaction Condition Optimization for Efficiency and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired product while minimizing the formation of byproducts. This is particularly important in multi-step syntheses or when dealing with functionalized molecules like "this compound."

Design of Experiments (DoE) is a powerful statistical methodology for systematically optimizing chemical processes. sci-hub.se Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple factors and their interactions. nih.gov This leads to a more comprehensive understanding of the reaction space and a more efficient path to optimal conditions. bohrium.com

For a process involving "this compound," a DoE approach could be used to optimize a key transformation, such as its reductive cyclization. Factors to be investigated might include catalyst loading, temperature, pressure, and reactant concentrations. galchimia.com A fractional factorial design could be initially employed for screening to identify the most significant factors, followed by a response surface methodology (RSM) like a Box-Behnken or Central Composite Design to fine-tune the optimal conditions. nih.gov

Table 1: Illustrative Design of Experiments (DoE) Factorial Design for a Hypothetical Optimization

ExperimentCatalyst Loading (%)Temperature (°C)Pressure (bar)Yield (%)
11501065
25501085
311001075
451001095
51505070
65505090
711005080
851005098
9 (Center)3753092
10 (Center)3753093

This table is a hypothetical representation to illustrate the DoE approach and does not represent actual experimental data for this compound.

The choice of solvent can have a profound impact on the reactivity and selectivity of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. For transformations of "this compound," the solvent could affect the rate of both the reduction of the nitro group and the subsequent intramolecular cyclization.

In the optimization of intramolecular cyclization reactions, it has been observed that a solvent suitable for an intermolecular counterpart may not be optimal. For instance, in a study on gold-catalyzed one-pot sequential epoxide to carbonyl rearrangement and cyclization, dichloromethane (B109758) was found to be less effective for the intramolecular reaction compared to its intermolecular counterpart. researchgate.net In another example, the use of 1,4-dioxane (B91453) led to a different reaction pathway altogether. researchgate.net

The polarity of the solvent is a critical parameter. For the reduction of halogenated nitro-heterocycles, the compatibility of the starting material with nucleophilic solvents and its solubility in various solvents are primary considerations. galchimia.com Theoretical studies on the chlorination of nitrobenzene have also shown that the solvent can influence the stability of intermediates, although the general reaction mechanism may remain unchanged. core.ac.uk

Table 2: Hypothetical Influence of Solvent on a Transformation of this compound

SolventDielectric ConstantReaction Time (h)Yield of Cyclized Product (%)
Toluene2.41245
Dichloromethane9.1865
Acetonitrile37.5680
Dimethylformamide (DMF)36.7492

This table is a hypothetical representation to illustrate the potential effect of solvents and does not represent actual experimental data for this compound.

Temperature and pressure are fundamental reaction parameters that can significantly influence reaction rates, yields, and even the product distribution. Generally, an increase in temperature increases the reaction rate, but it can also lead to the formation of undesired byproducts or decomposition of the product.

In the context of optimizing the reduction of a halogenated nitro-heterocycle using a DoE approach, temperature and pressure were found to be less significant factors compared to catalyst loading. galchimia.com However, in other systems, their effect can be more pronounced. For instance, in the electrochemical reduction of nitrogen, both increasing temperature and pressure led to a higher yield of ammonia. mdpi.com The combined effect of elevated temperature and pressure can be more effective than increasing either parameter alone. mdpi.com

For the transformations of "this compound," controlling the temperature would be crucial to balance the rate of reaction with the stability of the starting material and any intermediates. The application of pressure would be particularly relevant if gaseous reagents are used, such as in catalytic hydrogenations for the reduction of the nitro group.

Theoretical Chemistry and Computational Studies of 2 3 Chloropropyl Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a primary computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-(3-Chloropropyl)nitrobenzene, DFT calculations would be essential for understanding its fundamental chemical nature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping the energetic landscape of chemical reactions, identifying transition states, and calculating activation energies.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships

Quantum chemical descriptors derived from computational studies are often used to build QSRR models. These models correlate molecular structure with chemical reactivity, allowing for the prediction of reaction rates or equilibrium constants for new compounds without the need for experiments. A QSRR study involving this compound would require a dataset of related compounds and their experimentally measured reactivities, which does not appear to have been compiled or analyzed in published research.

Catalysis in the Synthesis and Transformation of 2 3 Chloropropyl Nitrobenzene

Heterogeneous Catalysis for Nitro Group Reduction and Other Transformations

Heterogeneous catalysis is the most widely employed method for the reduction of nitroarenes due to the ease of catalyst separation and recycling. acsgcipr.org The primary transformation of interest is the hydrogenation of the nitro group to an amine, a reaction that is often highly exothermic. acsgcipr.org

A variety of metals have proven effective for the catalytic hydrogenation of nitroarenes. Noble metals like Palladium (Pd) and Platinum (Pt) are highly active and commonly used. acsgcipr.orgmdpi.com However, a significant challenge with substrates like 2-(3-Chloropropyl)nitrobenzene is the potential for hydrodehalogenation, where the carbon-chlorine bond is cleaved, leading to undesired byproducts. researchgate.net

Base metals such as Nickel (Ni), Copper (Cu), and Iron (Fe) offer a more cost-effective alternative. acsgcipr.orgacs.org Raney-Ni is a classic choice but can suffer from low chemoselectivity. nih.gov Iron-based catalysts, often used under acidic conditions in what is known as the Béchamp reduction, can produce significant amounts of iron oxide waste. unimi.it Modern research focuses on developing more selective and sustainable base-metal catalysts. For instance, copper-based catalysts have shown high efficiency for nitrobenzene (B124822) reduction using sodium borohydride (B1222165) as a reducing agent. mdpi.com Similarly, catalysts based on Silver (Ag) and Gold (Au) have demonstrated high selectivity for the nitro group reduction. unimi.it

Table 1: Performance of Various Metal-Based Catalysts in Nitroarene Reduction
CatalystSubstrateReducing AgentConditionsConversion/YieldReference
Pd/CNitroarenesH₂VariesHigh activity, risk of dehalogenation nih.gov
Pt/CMK-3NitrobenzeneH₂Mild conditions98% conversion mdpi.com
Cu@CNitrobenzeneNaBH₄Room temp, 8 min100% conversion mdpi.com
Ni-Ce ComplexNitrobenzeneH₂ (40 bar)60 °C, 20 hComplete conversion nih.gov
Au NPs/TiO₂NitrobenzeneH₂ (1 atm)Room tempExceptional activity and selectivity chemrxiv.org
Fe/ppm Pd NPsNitroarenesKBH₄Room temp, waterHigh efficiency researchgate.net

To enhance catalyst activity, stability, and recovery, metal catalysts are often dispersed on high-surface-area supports. Common supports include activated carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). researchgate.netnih.govchemrxiv.org The support can influence the catalyst's performance by affecting the dispersion of metal particles and modifying their electronic properties. unimi.it

The advent of nanotechnology has led to the development of nanocatalysts, which feature a high surface-area-to-volume ratio, exposing more active sites for the reaction. researchgate.net Nanoparticles of metals like Pd, Au, Cu, and Fe have been extensively studied. mdpi.comchemrxiv.orgmdpi.com A key challenge with nanocatalysts is preventing their aggregation, which leads to a loss of catalytic activity. rsc.org This is often achieved by immobilizing them on supports or using stabilizing agents. chemrxiv.orgrsc.org

Magnetic nanocatalysts, typically composed of a magnetic core (e.g., Fe₃O₄) and a catalytically active shell, have gained significant attention. mdpi.comrsc.org These catalysts combine high activity with the major practical advantage of being easily separable from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. mdpi.comsemanticscholar.org For example, a composite made of volcanic pumice, cellulose, and copper nanoparticles, with an iron oxide core for magnetism, has been used for the reduction of nitrobenzene derivatives with 98% conversion in just eight minutes. rsc.org

A crucial factor for the industrial application of heterogeneous catalysts is their long-term stability and reusability. mdpi.com Most studies on supported and nanocatalysts for nitroarene reduction include recyclability tests. For instance, a Pt/CMK-3 catalyst was reused more than 14 times for nitrobenzene reduction without a significant loss of activity. mdpi.com Similarly, certain magnetic nanocatalysts have been successfully recycled for five to ten consecutive cycles. mdpi.comrsc.orgsemanticscholar.org

Catalyst deactivation can occur through several mechanisms:

Leaching: The active metal can dissolve from the support into the reaction medium.

Sintering: At high temperatures, small metal nanoparticles can aggregate into larger, less active particles.

Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or by strongly adsorbing intermediates or products. nih.gov For example, thio- and amino groups can inhibit transition metal catalysts. nih.gov

Fouling: The catalyst surface can be covered by carbonaceous deposits or other residues.

Research efforts are directed at designing robust catalysts that resist these deactivation pathways, for example, by creating strong metal-support interactions or by encapsulating metal nanoparticles within a protective matrix. mdpi.comrsc.org

Homogeneous Catalysis in Selective Transformations

While heterogeneous catalysis dominates industrial applications, homogeneous catalysis offers distinct advantages, particularly in achieving high selectivity. acs.orgnih.gov In a homogeneous system, the catalyst is dissolved in the reaction medium, allowing for easier modification of its steric and electronic properties by changing the ligands coordinated to the metal center. acs.orgnih.gov This fine-tuning can be crucial for selectively reducing the nitro group of this compound without affecting the C-Cl bond.

Catalysts based on noble metals like Ru, Rh, Pd, and Pt have been developed for homogeneous hydrogenation. acs.orgnih.gov More recently, in the context of sustainable chemistry, there has been a shift towards using earth-abundant, base metals. acs.org Air- and moisture-stable manganese catalysts, for example, have been shown to effectively reduce nitroarenes to anilines under relatively mild conditions, tolerating a broad range of functional groups. acs.orgnih.gov Similarly, cobalt-based catalysts have been reported for the chemoselective reduction of nitroarenes. researchgate.net Mechanistic studies suggest that many of these reactions proceed via a bifunctional activation involving cooperation between the metal and the ligand. nih.gov

Photocatalysis for Nitroarene Transformations

Photocatalysis represents a green chemistry approach that utilizes light energy, often in conjunction with a semiconductor photocatalyst, to drive chemical reactions. For nitroarene transformations, titanium dioxide (TiO₂) is a commonly used photocatalyst. mdpi.com Under UV irradiation, TiO₂ generates electron-hole pairs. The electrons can act as reducing agents, while the holes can generate highly reactive oxygen species.

In the context of this compound, photocatalysis could be employed for either its reduction to the corresponding aniline (B41778) or its complete degradation. For the selective reduction to aniline, the process is typically carried out in the absence of oxygen and in the presence of a hole scavenger, such as an alcohol, which provides the necessary hydrogen atoms. mdpi.com Studies on nitrobenzene have shown that a yield of over 99% for aniline can be achieved using a TiO₂ photocatalyst embedded in a syndiotactic polystyrene aerogel. mdpi.com

Alternatively, photocatalysis can lead to the complete mineralization of nitroaromatic compounds. In this pathway, highly reactive species like sulfate (B86663) radicals can be generated from persulfate anions, leading to the breakdown of the aromatic ring and its conversion into carbon dioxide, nitrate (B79036) ions, and water. mdpi.com The initial steps often involve the formation of nitrophenols, followed by denitration and further oxidation. mdpi.com

Organocatalysis in Reactions Involving this compound

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. While organocatalysis has made significant strides in many areas of organic synthesis, its application to the direct reduction of nitroarenes is less common compared to metal-based methods.

The primary application of organocatalysis in the context of nitroaromatic compounds has been in C-C bond-forming reactions where the nitro group acts as a powerful electron-withdrawing group to activate the molecule. For example, the asymmetric Michael addition of aldehydes or ketones to β-nitrostyrenes is a well-established reaction catalyzed by chiral amines or thiourea (B124793) derivatives. researchgate.net This type of reaction, however, transforms a different class of nitro compound (nitroalkenes) and does not directly involve the transformation of the nitro group itself on an aromatic ring like in this compound. The development of efficient organocatalysts for the direct and selective reduction of the nitro group remains an active area of research.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes to 2-(3-Chloropropyl)nitrobenzene

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research will undoubtedly focus on developing novel and sustainable methods for the synthesis of this compound, moving beyond traditional nitration and alkylation protocols that often involve harsh conditions and generate significant waste.

Key areas of investigation will include:

Green Chemistry Approaches: The application of green chemistry principles will be paramount. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the design of processes with high atom economy. mdpi.comresearchgate.net Research into microwave-assisted synthesis, for instance, could lead to significantly reduced reaction times and improved energy efficiency. scribd.com

Biocatalysis: The use of enzymes or whole-cell systems offers a promising avenue for the synthesis of nitroaromatic compounds under mild and highly selective conditions. canberra-ip.comresearchgate.netchemrxiv.org Future studies could explore the potential of engineered nitroreductases or other enzymes for the regioselective nitration of a precursor to this compound, or for the enzymatic functionalization of a pre-existing nitroaromatic scaffold. researchgate.netacs.org While currently in the early stages for many nitroaromatics, biocatalysis presents a significant opportunity to develop truly sustainable synthetic routes. chemrxiv.org

Photocatalysis: Light-mediated reactions are gaining traction as a powerful tool in organic synthesis. Investigating the photocatalytic synthesis of this compound could provide access to novel reaction pathways with high selectivity and under ambient conditions.

Exploration of New Reactivity Modes and Highly Selective Transformations

The dual functionality of this compound provides a rich landscape for exploring new chemical transformations. Future research will aim to move beyond predictable reactions of the nitro group and the chloroalkyl side chain to uncover novel reactivity modes and develop highly selective synthetic methods.

Potential areas of focus include:

Intramolecular Cyclization: The proximity of the nitro group and the 3-chloropropyl chain offers the potential for intramolecular cyclization reactions to form novel heterocyclic scaffolds. Research in this area could lead to the synthesis of unique N-heterocycles with potential applications in medicinal chemistry and materials science.

Cross-Coupling Reactions: The nitro group, traditionally viewed as a directing group or a precursor to an amine, has been shown to participate directly in cross-coupling reactions in some contexts. nih.govresearchgate.net Future studies could investigate the viability of denitrative cross-coupling reactions with this compound, treating the nitro group as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This would represent a significant paradigm shift in the utilization of this functional group.

Selective Functionalization: Developing methods for the selective functionalization of either the aromatic ring or the alkyl side chain in the presence of the other reactive group is a key challenge. This could involve the use of orthogonal protecting group strategies or the development of highly chemoselective catalysts.

Advanced Catalytic Systems for Enhanced Efficiency and Sustainability

Catalysis is at the heart of efficient and sustainable chemical synthesis. The development of advanced catalytic systems tailored for reactions involving this compound will be a major focus of future research.

Promising research avenues include:

Nanocatalysts: Nanoparticles of various metals, such as gold, platinum, palladium, and nickel, have shown exceptional catalytic activity in the reduction of nitroaromatic compounds. acs.orgmdpi.comresearchgate.net Future work will likely involve the design and synthesis of novel nanocatalysts with controlled size, shape, and composition to achieve higher activity and selectivity in the transformation of this compound. The use of supports like graphene oxide or polymers can enhance the stability and recyclability of these nanocatalysts. frontiersin.orgacs.orgnih.gov

Supported Metal Catalysts: Immobilizing metal catalysts on solid supports offers significant advantages in terms of catalyst recovery and reuse. acs.orgmdpi.com Research will focus on developing robust and highly active supported catalysts, for example, using metal oxides or polymers as the support material, for various transformations of this compound, including hydrogenation and cross-coupling reactions. mdpi.comnih.gov

Homogeneous Catalysis: The development of well-defined, earth-abundant metal catalysts, such as those based on iron or manganese, for the selective reduction of nitroarenes presents a more sustainable alternative to precious metal catalysts. nih.govrsc.orgnih.gov Exploring the application of such homogeneous catalysts for the chemoselective reduction of the nitro group in this compound while preserving the chloroalkyl chain would be a valuable endeavor. nih.gov

Catalyst TypePotential Application for this compoundKey Advantages
Nanocatalysts Selective reduction of the nitro groupHigh surface area, enhanced reactivity, tunable properties
Supported Catalysts Hydrogenation, cross-couplingEasy separation, reusability, improved stability
Homogeneous Catalysts Chemoselective nitro group reductionHigh selectivity, mild reaction conditions, mechanistic understanding

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages in terms of safety, efficiency, and scalability.

Future research in this area will likely involve:

Flow Chemistry: The inherent advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, make it an attractive platform for reactions involving this compound. Future work could focus on developing continuous flow processes for its synthesis and subsequent transformations, leading to higher yields and purities.

Automated Synthesis Platforms: The integration of robotic systems and data-driven algorithms can accelerate the discovery and optimization of new reactions and the synthesis of novel derivatives of this compound. nih.govmerckmillipore.comresearchgate.netchemspeed.comfu-berlin.de Automated platforms can enable high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process development. chemspeed.com

Computational Design of Derivatives with Tailored Reactivity and Specific Applications

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. The application of these methods to this compound and its derivatives will be instrumental in guiding future experimental work.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or potential biological activity. nih.govmdpi.comnih.govaimspress.com These models can be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the electronic structure and reactivity of this compound. uiowa.eduosti.govtsijournals.comijrti.org These studies can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and design new derivatives with tailored electronic properties for specific applications. uiowa.eduijrti.org For example, DFT could be employed to understand the factors governing the competition between nucleophilic attack at the aromatic ring versus the alkyl side chain.

Computational MethodApplication to this compound Research
QSAR Prediction of reactivity and biological activity of derivatives
DFT Mechanistic elucidation, prediction of selectivity, design of new molecules

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.